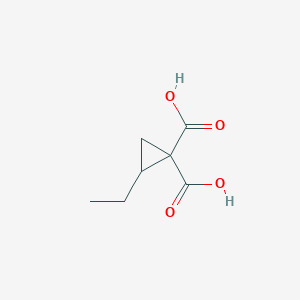
2-Ethylcyclopropane-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylcyclopropane-1,1-dicarboxylic acid is a type of dicarboxylic acid, which means it contains two carboxyl groups. The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 three-membered ring .
Synthesis Analysis
The synthesis of cyclopropane-1,1-dicarboxylic acid involves several steps. One method involves the reaction of a malonic acid compound and a 1,2-dihalogeno compound with an alcoholate as a condensation agent . Another method involves the reaction of diethyl malonate and 1,2-dibromoethane in the presence of triethylbenzylammonium chloride .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring with two carboxyl groups attached to one carbon atom and an ethyl group attached to a different carbon atom .Chemical Reactions Analysis
Dicarboxylic acids, such as this compound, can undergo various reactions. For instance, they can form cyclic anhydrides when the carboxyl groups are close together . They can also undergo decarboxylation reactions .Physical And Chemical Properties Analysis
Carboxylic acids, including dicarboxylic acids, have high boiling points due to the strong hydrogen bonding between molecules. They also exhibit strong acidity due to the presence of two carboxyl groups .Wissenschaftliche Forschungsanwendungen
Ethylene Precursor and Plant Development
2-Ethylcyclopropane-1,1-dicarboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In research, the transformation of ACC into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates its role in plant developmental processes and stress response mechanisms (Hoffman, Yang, & McKeon, 1982).
Inhibition of Ethylene Production
Studies show that cyclopropane-1,1-dicarboxylic acid (CDA), structurally similar to this compound, acts as an inhibitor of ethylene production in plants. This inhibition is significant in understanding the regulation of plant development and ripening processes (Dourtoglou & Koussissi, 2000).
Ethylene-Independent Signaling Role
Research has explored the possibility of ACC and its derivatives playing a signaling role independent of ethylene biosynthesis. This opens up new avenues in understanding plant growth regulation and environmental response mechanisms (Polko & Kieber, 2019).
Role in Stress Response
The application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria has shown significant results in enhancing plant growth and stress resilience. This indicates the potential role of ACC derivatives in mitigating plant stress and improving agronomic applications (Tiwari, Duraivadivel, Sharma, & H.P., 2018).
Analysis in Plant Tissues
The ability to measure levels of ACC and its analogs like this compound in plant tissues using advanced chromatographic techniques contributes to understanding their roles in plant physiology and biochemistry (Petritis et al., 2003).
Potential in Therapeutic Research
While not directly related to this compound, the study of 1-aminocyclopropanecarboxylates, which are structurally related, has shown potential in therapeutic research, particularly in neuropharmacology (Skolnick et al., 1989).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethylcyclopropane-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOYHPCVCTVRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

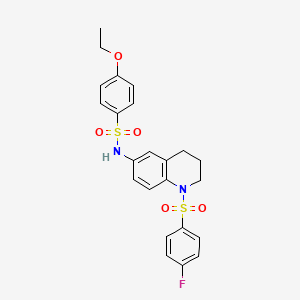
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

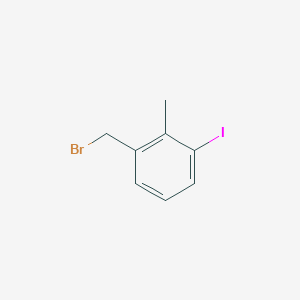
![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)
![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)
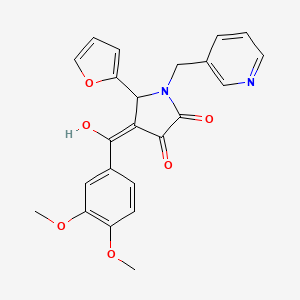

![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)
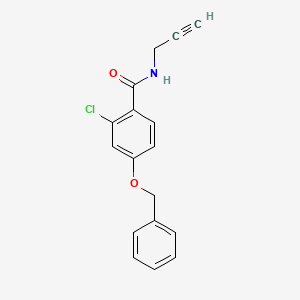

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)